molecular formula C26H23N3O5 B11010970 N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11010970
M. Wt: 457.5 g/mol
InChI Key: CHHIXSQTAJETDC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the benzodioxol and acetylamino groups through various organic reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, such as acting as a drug candidate for various diseases.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O5/c1-15(30)27-17-6-5-7-18(13-17)28-25(31)23-19-8-3-4-9-20(19)26(32)29(2)24(23)16-10-11-21-22(12-16)34-14-33-21/h3-13,23-24H,14H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

CHHIXSQTAJETDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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